molecular formula C12H16N2O B12070164 1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide

Cat. No.: B12070164
M. Wt: 204.27 g/mol
InChI Key: GUVYXABCZFIXMP-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide is an organic compound characterized by the presence of an aminophenyl group attached to a cyclopropane ring, which is further connected to a dimethylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide typically involves the reaction of 4-aminophenyl derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. One common method includes the use of a cyclopropanecarboxylic acid chloride, which reacts with 4-aminophenyl-N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Comparison: 1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(4-aminophenyl)-N,N-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C12H16N2O/c1-14(2)11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8,13H2,1-2H3

InChI Key

GUVYXABCZFIXMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1(CC1)C2=CC=C(C=C2)N

Origin of Product

United States

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